methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H20N4O6S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been a focus in the synthesis and reactions of various chemical derivatives, aiming at exploring its potential in creating compounds with significant biological activities. For instance, Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting the potential antihypertensive α-blocking activity and low toxicity of these derivatives. Similarly, Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, showing significant antimicrobial activities against tested bacteria, underscoring the versatility of this compound in generating biologically active derivatives (Abdel-Wahab et al., 2008); (Hussein, 2018).
Antimicrobial and Antiproliferative Activity
Research into the antimicrobial and antiproliferative potential of derivatives of the subject compound has yielded promising results. El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing effective antimicrobial and antiproliferative agents against human cell lines, signifying the compound's role in the development of new therapeutics (El-Gilil, 2019).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) investigated the sustained release of carbendazim and tebuconazole in agricultural applications using polymeric and solid lipid nanoparticles, illustrating how derivatives of the compound can be utilized to enhance the delivery and efficacy of fungicides in plant protection (Campos et al., 2015).
Anticancer Agents
Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the sulfonamide group, demonstrating potent anticancer activities. This highlights the compound's role in the creation of new chemotherapeutic agents with the potential for improved efficacy and reduced side effects (Gomha et al., 2017).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . Compounds with this ring structure have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and they can act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide ring might also contribute to its biological activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with 1,2,4-benzothiadiazine-1,1-dioxide derivatives , it’s likely that multiple pathways could be involved.
Result of Action
Based on the activities of related compounds , it could potentially have effects on cell proliferation, ion channel activity, or other cellular processes.
Properties
IUPAC Name |
methyl N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-20-15-5-3-4-6-16(15)21(29(20,25)26)12-11-18-28(23,24)14-9-7-13(8-10-14)19-17(22)27-2/h3-10,18H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFDQHJAIWOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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